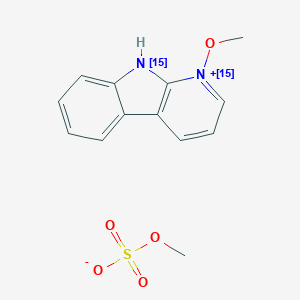
1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt
Description
1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt is a biochemical compound primarily used in proteomics research. It has a molecular formula of C12H11^15N2O CH3SO4 and a molecular weight of 312.31 . This compound is not intended for diagnostic or therapeutic use and is strictly for research purposes .
Properties
Molecular Formula |
C13H14N2O5S |
|---|---|
Molecular Weight |
312.31 g/mol |
IUPAC Name |
1-methoxy-9H-(115N)pyridino[2,3-b]indol-1-ium;methyl sulfate |
InChI |
InChI=1S/C12H10N2O.CH4O4S/c1-15-14-8-4-6-10-9-5-2-3-7-11(9)13-12(10)14;1-5-6(2,3)4/h2-8H,1H3;1H3,(H,2,3,4)/i13+1,14+1; |
InChI Key |
UGTANKHURIUUEZ-SGUHUGLOSA-N |
Isomeric SMILES |
CO[15N+]1=CC=CC2=C1[15NH]C3=CC=CC=C23.COS(=O)(=O)[O-] |
Canonical SMILES |
CO[N+]1=CC=CC2=C1NC3=CC=CC=C23.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt is widely used in scientific research, particularly in the field of proteomics. It is used to study protein interactions, modifications, and functions. Additionally, it has applications in:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of cellular processes and protein functions.
Medicine: Utilized in drug discovery and development research.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modify the activity of these targets through various pathways, including covalent bonding and non-covalent interactions. The exact molecular targets and pathways involved depend on the specific research application .
Comparison with Similar Compounds
1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt is unique due to its specific isotopic labeling and methoxy group. Similar compounds include:
1-Methoxy-alpha-carboline: Lacks the ^15N2 isotopic labeling.
Alpha-carboline derivatives: Various derivatives with different functional groups and isotopic labels.
Methoxy-substituted carbolines: Compounds with methoxy groups at different positions on the carboline ring.
These similar compounds may have different properties and applications, highlighting the uniqueness of this compound in research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


